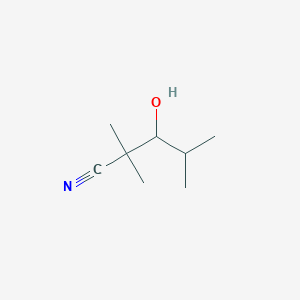
Ethyl 3-amino-2,2-dimethylpropanoate
Descripción general
Descripción
Ethyl 3-amino-2,2-dimethylpropanoate is a compound with the molecular formula C7H15NO2 . It is also known by other names such as ethyl glycinate and 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER . The compound has a molecular weight of 145.20 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-2,2-dimethylpropanoate isInChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)CN . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 3-amino-2,2-dimethylpropanoate has a molecular weight of 145.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 145.110278721 g/mol . The Topological Polar Surface Area is 52.3 Ų . The compound has a Heavy Atom Count of 10 .Aplicaciones Científicas De Investigación
Polymorphism Studies
A key area of research involving Ethyl 3-amino-2,2-dimethylpropanoate is in the study of polymorphism in pharmaceutical compounds. Vogt et al. (2013) explored two polymorphic forms of a related compound, characterized using spectroscopic and diffractometric techniques. These forms showed challenges in analytical and physical characterization, highlighting the importance of such studies in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).
Odor Threshold Studies
In the field of food science and technology, branched esters like Ethyl 3-amino-2,2-dimethylpropanoate have been studied for their odor thresholds. Takeoka et al. (1995) found that branched esters generally have much lower odor thresholds than their straight-chain counterparts. This kind of research is crucial for understanding flavor profiles in food products (Takeoka, Buttery, Turnbaugh, & Benson, 1995).
Pharmaceutical Compound Development
In the pharmaceutical industry, derivatives of Ethyl 3-amino-2,2-dimethylpropanoate have been explored for their potential in drug development. Hayashi et al. (1998) investigated a compound characterized by the presence of a trisubstituted beta-amino acid residue, derived from Ethyl 3-amino-2,2-dimethylpropanoate, showing significant in vitro and in vivo activity for human platelet aggregation inhibition (Hayashi et al., 1998).
Propiedades
IUPAC Name |
ethyl 3-amino-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWAKCJLTYPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329585 | |
| Record name | ethyl 3-amino-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-2,2-dimethylpropanoate | |
CAS RN |
59193-77-0 | |
| Record name | ethyl 3-amino-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)


![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)


